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Compound Name:
tert-Butyl (cyanomethyl)

(methyl)carbamate

Cat. No.: B067759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of tert-Butyl (cyanomethyl)
(methyl)carbamate and its structurally related analogues. The objective is to offer a

comprehensive reference for the identification, characterization, and quality control of these

compounds, which are pivotal in synthetic organic chemistry and drug discovery. The

presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS), is supported by detailed experimental protocols to ensure

reproducibility.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for tert-Butyl
(cyanomethyl)(methyl)carbamate and its selected analogues: tert-Butyl

(cyanomethyl)carbamate, tert-Butyl carbamate, and N-Boc-glycine. These analogues were

chosen to illustrate the spectroscopic influence of the N-methyl and cyanomethyl groups.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
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e

δ (ppm)
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C(CH₃)₃

δ (ppm)
- N-CH₃

δ (ppm)
- N-CH₂-
CN

δ (ppm)
- NH

Other
Signals
(ppm)

Solvent

tert-Butyl

(cyanom

ethyl)

(methyl)c

arbamate

1.49 (s,

9H)

2.95 (s,

3H)

4.25 (s,

2H)
- - CDCl₃

tert-Butyl

(cyanom

ethyl)car

bamate[1

]

1.47 (s,

9H)[1]
-

4.19 (d,

2H)

5.2 (br s,

1H)
- CDCl₃

tert-Butyl

carbamat

e[2][3][4]

[5]

1.46 (s,

9H)
- -

4.7 (br s,

2H)
- CDCl₃

N-Boc-

glycine[6]

[7]

1.45 (s,

9H)
- -

5.0 (br s,

1H)

3.96 (d,

2H, N-

CH₂-

COOH),

9.8 (br s,

1H,

COOH)

CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
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nt

tert-

Butyl

(cyano

methyl

)

(methy

l)carba

mate

81.5 28.3 36.5 39.8 116.5 155.2 - CDCl₃

tert-

Butyl

(cyano

methyl

)carba

mate[1

]

81.2[1] 28.3[1] - 28.9 116.8 155.4 - CDCl₃

tert-

Butyl

carba

mate[3
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79.1 28.4 - - - 156.5 - CDCl₃
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[8]
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COOH
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173.5
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Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm⁻¹)

Compo
und
Name

Structur
e

ν (cm⁻¹)
C-H

ν (cm⁻¹)
C≡N

ν (cm⁻¹)
C=O

ν (cm⁻¹)
N-H

ν (cm⁻¹)
C-N

ν (cm⁻¹)
C-O

tert-Butyl

(cyanom

ethyl)

(methyl)c

arbamate

2980-

2930
~2250 ~1700 - ~1250 ~1160

tert-Butyl

(cyanom

ethyl)car

bamate[1

]

2980-

2930[1]
~2255[1] ~1715[1] ~3350[1] ~1250[1] ~1170[1]

tert-Butyl

carbamat

e[5]

2980-

2930
- ~1725

~3400,

~3200
~1250 ~1170

N-Boc-

glycine[8]

2980-

2930
-

~1710

(urethane

), ~1740

(acid)

~3350 ~1250 ~1160

Table 4: Mass Spectrometry (MS) Data (m/z)
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Compoun
d Name

Structure
Molecular
Weight

[M+H]⁺ [M+Na]⁺
Key
Fragment
Ions (m/z)

Ionization
Method

tert-Butyl

(cyanomet

hyl)

(methyl)car

bamate

170.21 171.1 193.1

115 (M-

C₄H₉O)⁺,

57 (C₄H₉)⁺

ESI

tert-Butyl

(cyanomet

hyl)carbam

ate[1]

156.18[9] 157.1 179.1

101 (M-

C₄H₉)⁺, 57

(C₄H₉)⁺[1]

ESI

tert-Butyl

carbamate[

2]

117.15[10] 118.1 140.1

102 (M-

CH₃)⁺, 57

(C₄H₉)⁺

ESI

N-Boc-

glycine[8]
175.18 176.1 198.1

120 (M-

C₄H₉)⁺, 76

(M-Boc)⁺,

57

(C₄H₉)⁺[8]

ESI

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in

this guide. Specific instrument parameters may vary and should be optimized for the particular

instrument in use.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. Transfer the solution to a 5 mm NMR tube.
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¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second,

and an acquisition time of 4 seconds. Process the data with an exponential window function

and Fourier transform to obtain the spectrum.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an

acquisition time of 1.5 seconds, with proton decoupling. Process the data with an

exponential window function and Fourier transform.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

preferred for its simplicity and minimal sample preparation. Place a small amount of the solid

material directly onto the ATR crystal.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to

32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the

clean, empty ATR crystal should be recorded and automatically subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Data Acquisition: Introduce the sample solution into the mass spectrometer via direct

infusion using a syringe pump. Use Electrospray Ionization (ESI) in the positive ion mode.

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500. Key instrument

parameters such as capillary voltage, cone voltage, and desolvation gas flow should be

optimized to maximize the signal of the protonated molecule [M+H]⁺.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a novel organic compound, such as the carbamates discussed in this guide.
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Caption: Workflow for the spectroscopic characterization of carbamate analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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